tert-Butyl(((3aR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)diphenylsilane
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Overview
Description
tert-Butyl(((3aR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)diphenylsilane is a complex organic compound with a unique structure that includes a dioxolane ring and a diphenylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(((3aR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)diphenylsilane typically involves the reaction of a dioxolane derivative with a diphenylsilane reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(((3aR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)diphenylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the dioxolane ring or the diphenylsilane group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce simpler hydrocarbons or alcohols.
Scientific Research Applications
tert-Butyl(((3aR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)diphenylsilane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activities or other biological processes.
Medicinal Chemistry: Researchers are exploring its potential as a building block for drug development.
Mechanism of Action
The mechanism of action of tert-Butyl(((3aR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)diphenylsilane involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The dioxolane ring and diphenylsilane group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl(((3aR,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)diphenylsilane
- tert-Butyl(((3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole
Uniqueness
What sets tert-Butyl(((3aR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)diphenylsilane apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the dioxolane ring and the diphenylsilane group allows for a wide range of chemical modifications and applications.
Properties
Molecular Formula |
C25H32O4Si |
---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
[(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methoxy-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C25H32O4Si/c1-24(2,3)30(19-12-8-6-9-13-19,20-14-10-7-11-15-20)27-18-22-23-21(16-17-26-22)28-25(4,5)29-23/h6-17,21-23H,18H2,1-5H3/t21-,22-,23-/m1/s1 |
InChI Key |
DILLXPKGHGGSCI-DNVJHFABSA-N |
Isomeric SMILES |
CC1(O[C@@H]2C=CO[C@@H]([C@@H]2O1)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C |
Canonical SMILES |
CC1(OC2C=COC(C2O1)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C |
Origin of Product |
United States |
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